trans-3-(3-Fluorophenyl)cyclobutanamine
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Overview
Description
trans-3-(3-Fluorophenyl)cyclobutanamine: is an organic compound with the molecular formula C10H12FN. It is a cyclobutanamine derivative where a fluorophenyl group is attached to the third carbon of the cyclobutane ring in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3-Fluorophenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-fluorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired cyclobutanamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(3-Fluorophenyl)cyclobutanamine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Formation of 3-(3-fluorophenyl)cyclobutanone or 3-(3-fluorophenyl)cyclobutanecarboxylic acid.
Reduction: Formation of various secondary and tertiary amines.
Substitution: Formation of substituted cyclobutanamines with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with various enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
- Investigated for its potential use in the treatment of neurological disorders.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of trans-3-(3-Fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
trans-3-(4-Fluorophenyl)cyclobutanamine: Similar structure but with the fluorine atom in the para position.
cis-3-(3-Fluorophenyl)cyclobutanamine: Similar structure but with a cis configuration.
3-(3-Fluorophenyl)cyclobutanone: A ketone derivative of the compound.
Uniqueness: trans-3-(3-Fluorophenyl)cyclobutanamine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The trans configuration may result in different binding affinities and selectivities compared to its cis counterpart .
Properties
IUPAC Name |
3-(3-fluorophenyl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLDMMJERZWYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268075 |
Source
|
Record name | Cyclobutanamine, 3-(3-fluorophenyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007909-53-5 |
Source
|
Record name | Cyclobutanamine, 3-(3-fluorophenyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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